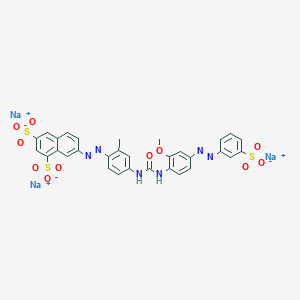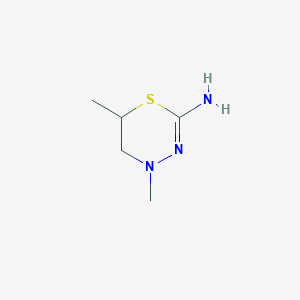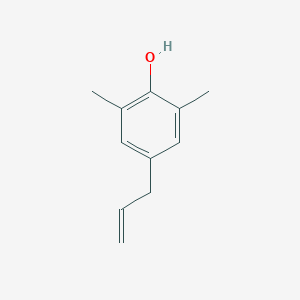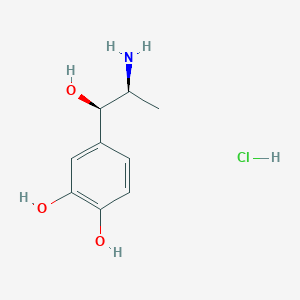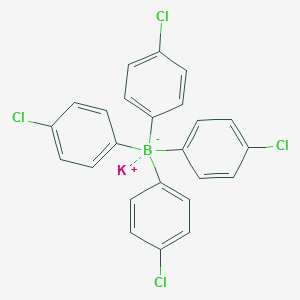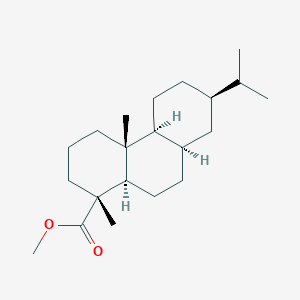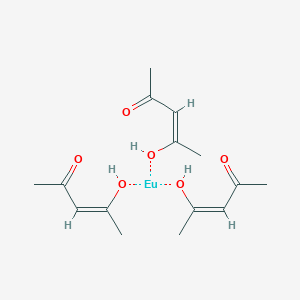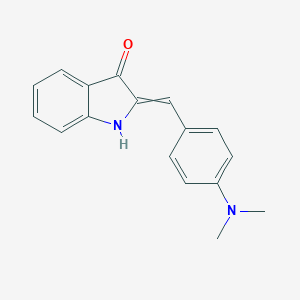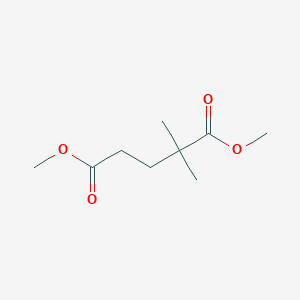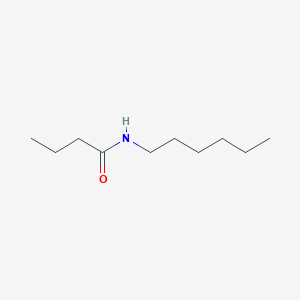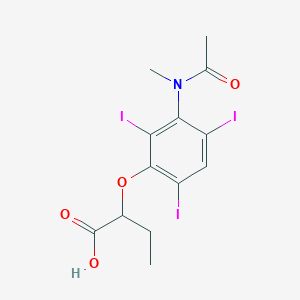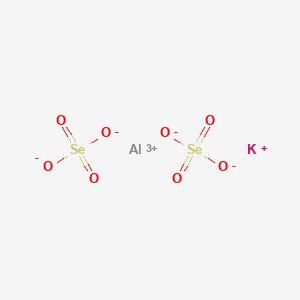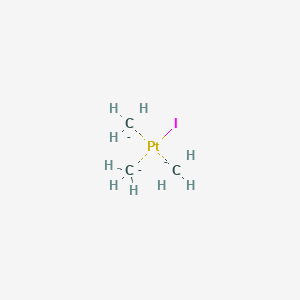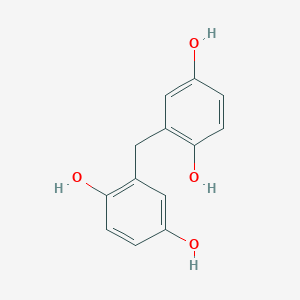
2,2'-Methylenedi(benzene-1,4-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Methylenedi(benzene-1,4-diol), also known as MDBD, is a compound that belongs to the family of bisphenols. It is a colorless crystalline solid that is soluble in water and other polar solvents. MDBD is an important compound in the field of chemistry and has been extensively studied for its various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Synthesis of 4-Isobutylbenzene-1,2-diol : This compound, a by-product in the production of benzofuranol, can be catalytically hydrogenated to produce 4-isobutylbenzene-1,2-diol, demonstrating the potential for waste product utilization in industrial processes (Luo Xian-fu, 2013).
- Enantioselective Synthesis of Benzodioxanes : Benzene-1,2-diol reacts with propargylic carbonates in the presence of a palladium catalyst to produce 2-alkylidene-3-alkyl-1,4-benzodioxanes, highlighting its role in the creation of enantiomerically enriched compounds (Labrosse, Lhoste, Sinou, 2000).
Material Science
- Liquid Crystalline Polycarbonates : A novel diol, benzene 1,4-di(4-imidophenoxy-n-hexanol), derived from 1,4-di(4-imidohydroxyphenyl) benzene, was used to prepare liquid crystalline poly(azomethine-carbonate)s, exhibiting thermotropic liquid crystalline properties (Shih-Jieh Sun, T. Chang, Chenhao Li, 1993).
- Polyurethanes with Liquid Crystalline Properties : The synthesis of a liquid crystalline diol and its use in the formation of polyurethanes demonstrates the versatility of these compounds in creating materials with unique thermal and mechanical properties (M. Ilavský et al., 1998).
Environmental Chemistry
- Catalytic Oxidation of Isosafrol : Studies on the catalytic oxidation of isosafrol, an intermediate in drug synthesis, using vanadium complexes indicate the environmental applications of 1,2-methylenedioxybenzene derivatives in industrial processes (H. Alvarez et al., 2007).
Eigenschaften
CAS-Nummer |
13588-54-0 |
|---|---|
Produktname |
2,2'-Methylenedi(benzene-1,4-diol) |
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2-[(2,5-dihydroxyphenyl)methyl]benzene-1,4-diol |
InChI |
InChI=1S/C13H12O4/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,14-17H,5H2 |
InChI-Schlüssel |
DQNNQZZUNZBFCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)CC2=C(C=CC(=C2)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1O)CC2=C(C=CC(=C2)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



